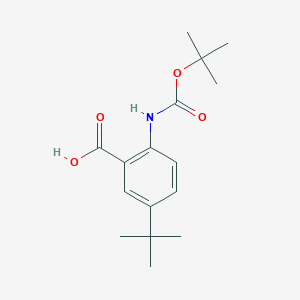

![molecular formula C15H15N3O B2570445 2-cyano-N-[(dimethylamino)methylene]-5-phenyl-2,4-pentadienamide CAS No. 303995-06-4](/img/structure/B2570445.png)

2-cyano-N-[(dimethylamino)methylene]-5-phenyl-2,4-pentadienamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-cyano-N-[(dimethylamino)methylene]-5-phenyl-2,4-pentadienamide” is a chemical compound. It is considered one of the most important precursors for heterocyclic synthesis .

Synthesis Analysis

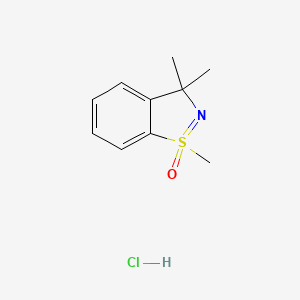

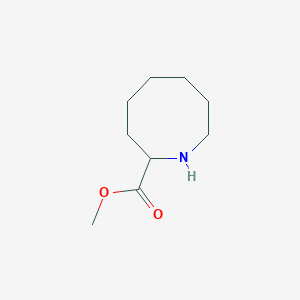

The synthesis of cyanoacetamides, such as “2-cyano-N-[(dimethylamino)methylene]-5-phenyl-2,4-pentadienamide”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

The molecular formula of “2-cyano-N-[(dimethylamino)methylene]-5-phenyl-2,4-pentadienamide” is C15H15N3O. The molecular weight is 253.3 .Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Scientific Research Applications

Synthesis and Stereoselectivity

The compound’s stereoselective synthesis has garnered attention due to its potential applications. Researchers have achieved one-pot synthesis of multi-substituted 2,4-dienamides from ketene dithioacetal and aromatic ketone compounds. For instance, the reaction of ketene dithioacetal with 4-methoxyacetophenone yielded complete stereoselective (2Z,4E)-2,4-dienamide. Similarly, electron-rich aromatic ketones or heterocyclic aromatic ketones led to (2Z,4E)-2,4-dienamide products . This synthetic method opens up possibilities for functional conjugated dienes.

Natural Product Analogs

Dienamides, including our compound of interest, are found in natural products with diverse biological activities. For instance:

- Piperovatine (from Piper piscatorum) and trichostatin A (from Streptomyces hygroscopicus*) also feature 2,4-dienamide moieties and exhibit anti-inflammatory and antifungal activities .

Palladium-Catalyzed Reactions

Researchers have developed a procedure for the stereoselective synthesis of naturally occurring (2E,4E)-dienamides and their analogs. This involves palladium-catalyzed reactions of (1E)-1-iodoalk-1-enes with acrylamides, providing access to diverse dienamide structures .

Oxygen Reduction Reaction (ORR) Activity

Interestingly, the compound’s structural features can impact its electrochemical properties. In the context of oxygen reduction reactions (ORR), the 2e− process (two-electron transfer) has been found to be more favorable than the 4e− process. Adjusting the distance between indium (In) atoms significantly influences the ORR activity, as demonstrated in density functional theory (DFT) calculations .

properties

IUPAC Name |

(2E,4E)-2-cyano-N-(dimethylaminomethylidene)-5-phenylpenta-2,4-dienamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O/c1-18(2)12-17-15(19)14(11-16)10-6-9-13-7-4-3-5-8-13/h3-10,12H,1-2H3/b9-6+,14-10+,17-12? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHZGGYCWUXPRDY-NOKFKHBCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC(=O)C(=CC=CC1=CC=CC=C1)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C=NC(=O)/C(=C/C=C/C1=CC=CC=C1)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-N-[(dimethylamino)methylene]-5-phenyl-2,4-pentadienamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 6-acetyl-2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2570368.png)

![2-[(15S)-10-(4-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B2570376.png)

![2-({[3-oxo-2-benzofuran-1(3H)-yliden]methyl}amino)benzenecarbonitrile](/img/structure/B2570378.png)

![3-((3-(4-ethylphenyl)-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-1-yl)methyl)-4-methoxybenzaldehyde](/img/structure/B2570379.png)